molecular formula C10H8FNO2S B2652865 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate CAS No. 1027513-39-8

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate

Cat. No.: B2652865
CAS No.: 1027513-39-8
M. Wt: 225.24
InChI Key: GXMLTUFHGQXIEO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate typically involves the reaction of primary amines with thiophosgene or other isothiocyanate precursors . The general synthetic route can be categorized into three types based on the starting materials and functional groups:

Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of thiourea derivatives and other substituted products.

    Addition Reactions: It can react with compounds containing active hydrogen atoms, forming adducts.

    Cyclization Reactions: Under specific conditions, it can undergo cyclization to form heterocyclic compounds.

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing various organic compounds, including thioureas and heterocycles.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonyl-2-fluorophenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the isothiocyanate group, which can form stable thiourea derivatives with amines and other nucleophiles.

Comparison with Similar Compounds

4-Ethoxycarbonyl-2-fluorophenylisothiocyanate can be compared with other isothiocyanate compounds such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the ethoxycarbonyl and fluorine substituents, which can influence its reactivity and applications.

Similar compounds include:

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Methyl isothiocyanate

These compounds differ in their substituents, which can affect their chemical behavior and applications.

Properties

IUPAC Name

ethyl 3-fluoro-4-isothiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-2-14-10(13)7-3-4-9(12-6-15)8(11)5-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMLTUFHGQXIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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